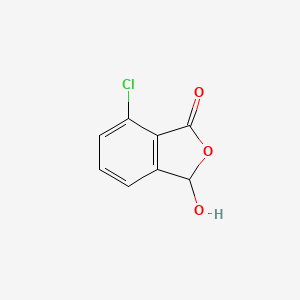

7-Chloro-3-hydroxyisobenzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBSRGHVNRSYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)OC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 3 Hydroxyisobenzofuran 1 3h One

Established Synthetic Pathways to Isobenzofuran-1(3H)-ones

The isobenzofuran-1(3H)-one, or phthalide (B148349), skeleton is a core structural motif in numerous natural products and pharmacologically active compounds. Consequently, a variety of synthetic methods have been developed for its construction, ranging from traditional reactions to modern catalytic systems.

Conventional Approaches

Conventional methods for the synthesis of isobenzofuran-1(3H)-ones often rely on stoichiometric reagents and well-established reaction pathways. One common approach involves the cyclization of 2-carboxybenzaldehyde derivatives. Another significant method is the conversion of o-alkylbenzoic acids into the corresponding phthalides. This transformation can be achieved using oxidizing agents like sodium bromate (NaBrO₃) in the presence of sodium bisulfite (NaHSO₃) within a two-phase system. Additionally, the synthesis of certain phthalides, such as 3-phenacylphthalides, has been accomplished through cyclization reactions catalyzed by strong acids like trifluoroacetic acid or strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH). These methods, while effective, sometimes require harsh reaction conditions, including corrosive reagents and high temperatures.

Catalytic Synthesis Strategies

To overcome the limitations of conventional methods, numerous catalytic strategies have been developed, offering milder conditions, higher efficiency, and greater substrate scope. Transition metal catalysis has been a particularly fruitful area of research.

Palladium- and copper-based systems have been employed in domino one-pot processes. For instance, an efficient domino palladium-catalyzed process allows for the synthesis of a broad range of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. Similarly, a copper-catalyzed domino strategy facilitates the synthesis from 2-bromobenzyl tertiary alcohols using potassium hexacyanoferrate(II) as a non-toxic cyanide source and water as a green solvent.

Non-metallic catalysts have also proven effective. Sulphamic acid has been utilized as a novel, efficient catalyst for the condensation of 2-carboxybenzaldehyde with various ketones under solvent-free conditions, accessible through both conventional heating and microwave-assisted methods. Furthermore, solid acid catalysts, such as silica-supported Preyssler nanoparticles, provide an environmentally benign and reusable system for the one-pot synthesis of 3-substituted phthalides from phthalaldehydic acid and ketones.

| Catalyst System | Starting Materials | Key Features |

| Palladium (Pd) | o-Bromobenzyl alcohols | Domino one-pot process, broad substrate scope. |

| Copper (Cu) | o-Bromobenzyl tertiary alcohols | Uses K₄[Fe(CN)₆] as cyanide source, water as solvent. |

| Sulphamic Acid | 2-Carboxybenzaldehyde, Ketones | Solvent-free, applicable to conventional and microwave synthesis. |

| Silica-Supported Preyssler Nanoparticles | Phthalaldehydic acid, Ketones | Heterogeneous, reusable solid acid catalyst, environmentally benign. |

Targeted Synthesis of 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one

The synthesis of the specific title compound, this compound, requires regioselective control of the chlorination and the introduction of the hydroxyl group at the C3 position.

Precursor-Based Syntheses

The most direct precursor for this compound is 4-chlorophthalic anhydride. The synthesis of this precursor can be achieved by the direct chlorination of phthalic anhydride. The subsequent and crucial step is the selective reduction of one of the two carbonyl groups of the anhydride to a hydroxyl group, leading to the formation of the lactol (a cyclic hemiacetal).

A well-established method for this transformation is the use of sodium borohydride (NaBH₄). The reaction of a halogen-substituted phthalic anhydride, such as 4-chlorophthalic anhydride, with sodium borohydride effectively yields the corresponding halogen-substituted 3-hydroxyphthalide. google.com This reduction is typically performed in a suitable solvent, such as an ether or alcohol, and is often followed by acidification during workup to ensure the lactone ring is stable. google.com While sodium borohydride is effective for this selective reduction, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both carbonyl groups to yield the corresponding diol. chegg.com

Reaction Scheme: Synthesis from 4-Chlorophthalic Anhydride

Stereoselective and Enantioselective Approaches

The presence of a hydroxyl group at the C3 position renders this compound a chiral molecule, existing as a racemic mixture of two enantiomers. The development of stereoselective methods to access single enantiomers is of significant interest.

A primary strategy for achieving enantioselectivity is through the acylative dynamic kinetic resolution (DKR) of the racemic 3-hydroxyphthalide. This process involves the enantioselective acylation of the hydroxyl group, where one enantiomer reacts faster than the other, coupled with a rapid in-situ racemization of the starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. Several organocatalytic systems have been developed for this purpose:

Isothiourea Catalysts : Chiral isothioureas, such as (2S,3R)-HyperBTM, have been shown to catalyze the DKR of 3-hydroxyphthalides with anhydrides, yielding tetra-substituted 3-hydroxyphthalide esters with high enantioselectivity (up to 99:1 er). researchgate.netresearchgate.net

Chiral Pyridine-N-Oxide Catalysts : 4-Aryl-pyridine-N-oxide (ArPNO) derivatives serve as effective nucleophilic organocatalysts for the acylative DKR of 3-hydroxyphthalides, producing chiral phthalidyl esters in high yields and with excellent enantiomeric excess (up to 97% ee). acs.org

Chiral Imidazole Catalysts : Chiral bicyclic imidazole organocatalysts have also been successfully employed in the enantioselective acylation of hydroxyphthalides. acs.org

Another approach involves the asymmetric reduction of a suitable prochiral precursor. For example, the reductive cyclization of a 2-acylarylcarboxylate using a chiral boronic ester derived from tartaric acid (TarB-H) in combination with sodium borohydride has been used to synthesize chiral 3-substituted phthalides in high enantiomeric excess. researchgate.net

| Method | Catalyst/Reagent | Transformation | Outcome |

| Acylative DKR | Chiral Isothiourea (e.g., HyperBTM) | Racemic 3-hydroxyphthalide + Anhydride | Enantioenriched Phthalidyl Ester |

| Acylative DKR | Chiral 4-Aryl-pyridine-N-oxide (ArPNO) | Racemic 3-hydroxyphthalide + Anhydride | Enantioenriched Phthalidyl Ester |

| Asymmetric Reduction | Chiral Boronic Ester (TarB-H) + NaBH₄ | 2-Acylarylcarboxylate | Enantioenriched 3-Substituted Phthalide |

Derivatization Strategies for this compound

The 3-hydroxy group (lactol) is the primary site for the chemical transformation and derivatization of this compound. This functional group can react with a variety of nucleophiles, leading to the formation of 3-substituted phthalides.

Esterification and Etherification: The hydroxyl group can undergo esterification by reaction with carboxylic acids, acyl chlorides, or anhydrides to form phthalidyl esters. libretexts.org This reaction is central to the DKR strategies discussed previously but also serves as a general method for derivatization. acs.orgresearchgate.net Similarly, etherification can be achieved by reacting the lactol with an alcohol under appropriate acidic conditions.

Reaction with Carbon and Nitrogen Nucleophiles: The C3 position is electrophilic and susceptible to attack by various nucleophiles, resulting in the substitution of the hydroxyl group. The reaction of 3-hydroxyphthalides (in their open-chain form as o-phthalaldehydic acid) with primary amines leads to the formation of 3-amino-substituted isobenzofuranones. This bimolecular nucleophilic substitution proceeds via attack of the amine at the C3 carbon. Furthermore, dehydrative coupling reactions between 3-hydroxyphthalide and electron-rich arene rings have been reported, demonstrating a method for C-C bond formation at the C3 position.

These derivatization strategies highlight the utility of this compound as a versatile intermediate for accessing a wide array of more complex 3-substituted phthalides.

Functionalization at the Hydroxyl Position

This section would typically detail reactions involving the hydroxyl group at the C-3 position. Such transformations could include esterification, etherification, or replacement with other functional groups. Data tables would ordinarily present various reagents used, reaction conditions, and the corresponding yields of the resulting derivatives.

Modifications of the Benzene (B151609) Ring

Information here would focus on electrophilic or nucleophilic aromatic substitution reactions on the benzene ring. The presence of the chlorine atom and the lactone ring would influence the regioselectivity of these reactions. Specific examples of nitration, halogenation, or sulfonation, along with the structural confirmation of the products, would be discussed.

Introduction of Diverse Substituents at C-3

This subsection would explore the substitution of the hydroxyl group at the C-3 position with various nucleophiles. This could involve reactions to introduce carbon, nitrogen, or sulfur-based substituents, leading to a diverse range of analogs. A data table would typically summarize the nucleophiles, reaction conditions, and the structures of the synthesized compounds.

Reaction Mechanisms and Kinetic Studies

Mechanistic Elucidation of Formation Reactions

This part of the article would delve into the step-by-step process of how this compound is synthesized. It would likely involve a discussion of key intermediates, transition states, and the role of catalysts, supported by computational and experimental evidence.

Insights into Subsequent Transformations

Here, the mechanistic details of the reactions discussed in section 2.3 would be elaborated. This would include an analysis of reaction kinetics, determining reaction orders, rate constants, and activation energies for the various transformations of the title compound.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one. Analysis of both ¹H and ¹³C NMR spectra would provide definitive evidence for its structural framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the disubstituted benzene (B151609) ring. Specifically, one would anticipate three aromatic protons. Their chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the chlorine atom and the lactone ring.

For a related compound, 6-chloro-3-methylisobenzofuran-1(3H)-one, the aromatic protons appear in the range of δ 7.35-7.82 ppm rsc.org. For this compound, the protons on the chlorinated ring would show characteristic shifts. The methine proton at the C3 position, adjacent to the hydroxyl group and the oxygen of the lactone ring, would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, significantly downfield due to the deshielding effect of the neighboring oxygen atoms. The hydroxyl proton itself would present as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. Key resonances would include the carbonyl carbon of the lactone, the carbon of the chiral center (C3), and the aromatic carbons. The carbonyl carbon is expected to resonate in the typical range for lactones, around δ 168-171 ppm. For instance, the carbonyl carbon in 6-chloro-3-methylisobenzofuran-1(3H)-one is observed at δ 168.9 ppm rsc.org. The C3 carbon, bonded to the hydroxyl group, would appear in the range of δ 70-80 ppm. The aromatic carbons would show a pattern of signals consistent with a 1,2,3-trisubstituted benzene ring, with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 168 - 171 |

| C3-H | Downfield singlet/doublet | 70 - 80 |

| Aromatic-H | 7.3 - 7.9 | - |

| Aromatic-C | - | 120 - 150 |

| OH | Broad singlet | - |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum is expected to be characterized by several key absorption bands.

A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of a strong, sharp absorption band around 1750-1770 cm⁻¹ is a hallmark of the C=O stretching vibration of the five-membered lactone ring. For comparison, 6-chloro-3-methylisobenzofuran-1(3H)-one shows a strong carbonyl absorption at 1764 cm⁻¹ rsc.org.

Other significant absorptions would include C-O stretching vibrations for the lactone and the hydroxyl group, typically found in the 1000-1300 cm⁻¹ region. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. A band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3500 (broad) |

| C=O Stretch (Lactone) | 1750 - 1770 (strong, sharp) |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

For this compound (C₈H₅ClO₃), the molecular ion peak [M]⁺• would be expected at m/z 184, with a characteristic isotopic pattern [M+2]⁺• at m/z 186 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for phthalides is the loss of CO to form a benzofuran-derived cation. Another likely fragmentation would be the loss of the hydroxyl group as a radical (•OH), followed by the loss of CO. The presence of the chlorine atom on the aromatic ring would influence the fragmentation of the benzene portion of the molecule.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 184/186 | [C₈H₅ClO₃]⁺• (Molecular ion) |

| 156/158 | [M - CO]⁺• |

| 167/169 | [M - OH]⁺ |

| 139/141 | [M - OH - CO]⁺ |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. While no specific chiroptical data for this compound has been reported, techniques such as circular dichroism (CD) spectroscopy would be essential for determining the enantiomeric excess (ee) of a non-racemic mixture.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. Therefore, by comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be accurately determined. This is a powerful tool in asymmetric synthesis and chiral separations to assess the stereochemical purity of the product.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one. DFT methods are employed to calculate various molecular properties that provide insights into a compound's stability and chemical behavior.

For instance, in studies of related benzofuroxan (B160326) derivatives, DFT has been used to calculate heats of formation, which are critical thermodynamic parameters for assessing the energy content and stability of the compounds. mdpi.com Such calculations can predict whether a molecule is likely to be stable under certain conditions. For the isobenzofuranone core of this compound, DFT could be used to determine the distribution of electron density, identify the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the HOMO-LUMO energy gap. These parameters are key indicators of a molecule's reactivity, with a smaller gap generally suggesting higher reactivity.

Furthermore, quantum chemical investigations into the formation of chlorobenzofurans from precursors have utilized methods like G3MP2B3 to map out reaction pathways and determine their thermodynamic favorability. researchgate.net This type of analysis for this compound would involve calculating the energies of reactants, intermediates, transition states, and products to understand how it might be synthesized or how it might degrade. The presence of the chloro and hydroxy substituents would significantly influence the electronic properties and reactivity compared to the parent isobenzofuranone structure.

Table 1: Calculated Molecular Properties for Isobenzofuranone Derivatives

| Property | 3-Hydroxyisobenzofuran-1(3H)-one | 7-Hydroxyisobenzofuran-1(3H)-one |

| Molecular Weight | 150.13 g/mol | 150.13 g/mol |

| Topological Polar Surface Area (TPSA) | 46.53 Ų chemscene.com | 46.53 Ų chemscene.com |

| logP | 0.8479 chemscene.com | 1.0626 chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com | 1 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com | 3 chemscene.com |

| Rotatable Bonds | 0 chemscene.com | 0 chemscene.com |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein or enzyme. This is particularly relevant for discovering potential therapeutic applications of compounds like this compound.

Studies on various isobenzofuran-1(3H)-one derivatives have demonstrated their potential as enzyme inhibitors. For example, a series of these compounds were evaluated as tyrosinase inhibitors, and molecular docking was used to investigate how they bind to the active site of the enzyme. nih.gov These studies often reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are responsible for the inhibitory activity. For this compound, docking studies could be performed against a range of potential biological targets to generate hypotheses about its mechanism of action. The chloro and hydroxy groups would be expected to play a significant role in its binding orientation and affinity within a target's active site.

Similarly, in the context of cancer research, molecular docking has been used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov These in-silico approaches can screen large libraries of compounds and prioritize those with the highest predicted binding affinity for further experimental testing.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed analysis of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

MD simulations can be used to refine the results of docking studies. For instance, after docking a compound into a protein's active site, an MD simulation can be run to assess whether the predicted binding pose is stable over a period of nanoseconds. This was done in the study of benzofuran-1,2,3-triazole hybrids as EGFR inhibitors, where MD simulations confirmed the stability of the interactions identified through docking. nih.gov

For this compound, MD simulations could be used to study its conformational preferences in different solvent environments and to analyze the dynamics of its interaction with a potential biological target. This would provide a more realistic and detailed understanding of the binding process, including the role of water molecules and the flexibility of both the ligand and the protein.

Reaction Pathway Analysis and Transition State Modeling

Understanding the chemical reactions a molecule can undergo is crucial for its synthesis and for predicting its metabolic fate. Computational chemistry offers tools to map out reaction pathways and model the high-energy transition states that connect reactants, intermediates, and products.

A quantum chemical investigation into the formation of benzofuran (B130515) and chlorobenzofuran from 1,3-dichloropropene (B49464) provides a relevant example of this type of analysis. researchgate.net The study identified potential reaction mechanisms, including radical recombination reactions, and calculated the activation energies for various steps. This allowed the researchers to predict the most likely pathways for the formation of these compounds.

For this compound, similar methods could be applied to study its synthesis from starting materials or to investigate its potential degradation pathways. By modeling the transition states, chemists can gain insights into the factors that control the reaction rate and selectivity, which is valuable for optimizing synthetic procedures.

Biological Activity Research Mechanistic Focus of 7 Chloro 3 Hydroxyisobenzofuran 1 3h One and Its Derivatives

Antimicrobial Activity Mechanisms

Isobenzofuranone derivatives have demonstrated notable activity against a spectrum of microbial pathogens. nih.gov The introduction of substituents, particularly halogens, onto the core structure can modulate this activity, a principle observed in many classes of antimicrobial compounds. ontosight.airesearchgate.net The mechanisms underlying this activity are multifaceted, often involving the disruption of fundamental cellular processes in bacteria and fungi.

The antibacterial effects of isobenzofuranone derivatives have been documented against both Gram-positive and Gram-negative bacteria. Studies on a series of 3-substituted isobenzofuran-1(3H)-one derivatives, specifically N-(3-phthalidyl) amines, confirmed their inhibitory action against common pathogenic bacteria. imjst.org These compounds were found to be active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), indicating a broad spectrum of activity. imjst.orguobabylon.edu.iq Another study highlighted isobenzofuranones isolated from the endophytic fungus Paraphaeosphaeria sporulosa that were effective against Pseudomonas syringae pv. actinidiae, the causative agent of kiwifruit canker disease, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 μg/mL. nih.gov

A key mechanistic insight comes from research on a chlorinated derivative, 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one (JVPH3). This compound was found to exhibit potent activity against Leishmania donovani, a protozoan parasite, by targeting a critical enzyme: type II DNA topoisomerase. nih.gov The study revealed that the isobenzofuranone derivative inhibits the enzyme's decatenation activity by interfering with the formation of the initial topoisomerase II–DNA binary complex. nih.gov This disruption of DNA replication and repair processes ultimately leads to parasite cell death. nih.gov While this research was on a protozoan, the inhibition of DNA topoisomerase is a well-established antibacterial mechanism, suggesting a potential mode of action for these derivatives against bacteria as well.

| Derivative Class | Bacterial Strain(s) | Observed Effect | Potential Mechanism |

|---|---|---|---|

| N-(3-phthalidyl) Amines | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Inhibition of growth imjst.orguobabylon.edu.iq | Not specified |

| Sporulactones (from P. sporulosa) | Pseudomonas syringae pv. actinidiae | Inhibition of growth (MIC: 25-100 μg/mL) nih.gov | Not specified |

| 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one | Leishmania donovani (Protozoan) | Cytotoxic nih.gov | Inhibition of Type II DNA Topoisomerase nih.gov |

The isobenzofuranone scaffold is also associated with significant antifungal properties. The same N-(3-phthalidyl) amine derivatives that showed antibacterial effects were also active against the yeast-like fungus Candida albicans, a common opportunistic human pathogen. imjst.orguobabylon.edu.iq This indicates that these compounds can interfere with cellular processes common to both prokaryotic and simple eukaryotic organisms.

Furthermore, naturally occurring isobenzofuranones are known for their antifungal capabilities. A prominent example is Isopestacin, isolated from the endophytic fungus Pestalotiopsis microspora, which possesses potent antifungal and antioxidant activities. nih.govmdpi.com While the precise antifungal mechanism of many isobenzofuranone derivatives is still under investigation, the activity of related halogenated benzofuran (B130515) compounds against Candida species suggests that the presence of a chloro-substituent on the aromatic ring could be a key contributor to the antifungal effect. researchgate.net

Anti-inflammatory Pathways and Modulation

Chronic inflammation is a key factor in numerous diseases, and the modulation of inflammatory signaling pathways is a major goal of therapeutic development. Derivatives of the benzofuran and isobenzofuranone scaffolds have shown promise as anti-inflammatory agents, primarily through their ability to interfere with key signaling cascades that regulate the inflammatory response. nih.govresearchgate.net

Nitric oxide (NO) is a critical signaling molecule in the immune system, but its overproduction by enzymes like inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to cellular damage and exacerbate inflammation. nih.gov Consequently, the inhibition of NO production is a recognized anti-inflammatory strategy. nih.gov

While direct studies on 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one are limited, research on related heterocyclic/benzofuran hybrids has demonstrated a clear anti-inflammatory effect linked to the suppression of NO. nih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, a standard model for inflammation, these benzofuran derivatives were shown to significantly down-regulate the secretion of pro-inflammatory mediators, including NO. nih.gov This suggests that a likely mechanism of action for anti-inflammatory isobenzofuranone derivatives involves the inhibition of the iNOS pathway, thereby reducing cytotoxic levels of nitric oxide.

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway is a master regulator of the cellular antioxidant response. mdpi.comnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it initiates the transcription of a suite of protective genes, including HO-1. researchgate.net HO-1 degrades heme into products with antioxidant and anti-inflammatory properties. nih.gov Activation of this pathway is a key mechanism for protecting cells from inflammatory damage.

Isobenzofuranone derivatives have been noted for their antioxidant properties. nih.gov For instance, compounds isolated from the fungus Cephalosporium sp. showed potent radical-scavenging activity. nih.gov Although direct evidence linking isobenzofuranones to the Nrf2/HO-1 pathway has not yet been established, their demonstrated antioxidant capacity makes this pathway a highly plausible, albeit currently speculative, therapeutic target. The ability to scavenge reactive oxygen species could reduce the cellular stress that triggers inflammation, and it is conceivable that these compounds could also directly activate the Nrf2/HO-1 pathway, enhancing the cell's intrinsic defense mechanisms. Further research is required to validate this potential mechanism.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical signaling cascades in the inflammatory process. nih.govresearchgate.net Upon stimulation by inflammatory signals like LPS, these pathways trigger the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS. nih.gov

Strong evidence points to the inhibition of these pathways as a primary anti-inflammatory mechanism for benzofuran derivatives. A study on newly synthesized piperazine/benzofuran hybrids identified a lead compound that exerted its anti-inflammatory effects by directly targeting both the NF-κB and MAPK pathways. nih.govnih.gov Mechanistic analysis revealed that the compound significantly inhibited the phosphorylation of key proteins that are essential for pathway activation, as detailed in the table below. By preventing the phosphorylation of these signaling molecules, the derivative effectively blocks the entire downstream inflammatory cascade. nih.gov This interference with fundamental inflammatory signaling provides a robust mechanism for the anti-inflammatory activity observed in this class of compounds.

| Signaling Pathway | Key Protein (Phosphorylation Inhibited) | Role in Pathway |

|---|---|---|

| NF-κB Pathway | IKKα/IKKβ | Activates IκBα for degradation |

| IκBα | Inhibitor of NF-κB; its degradation allows p65 to enter the nucleus | |

| p65 | A subunit of NF-κB that translocates to the nucleus to activate transcription | |

| MAPK Pathway | ERK | Regulates cell proliferation and differentiation |

| JNK | Responds to stress stimuli | |

| p38 | Responds to inflammatory cytokines |

Antioxidant Activity Investigations

Radical Scavenging Properties

While direct studies on the radical scavenging properties of this compound are not extensively documented in publicly available research, the broader class of isobenzofuranones and phthalides, to which it belongs, has been the subject of antioxidant investigations. The antioxidant capacity of these compounds is often attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on the aromatic ring.

Research into various isobenzofuranone derivatives has indicated that their ability to scavenge free radicals, such as the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical, is a key mechanism of their antioxidant action. The number of phenolic hydroxyl groups within the structure appears to be a significant factor, with an increased number of these groups correlating with more potent antioxidant activity. This suggests that the hydroxyl group in the 3-position of the furanone ring, as well as any on the benzoyl portion, could contribute to the radical scavenging potential of these molecules.

Cellular Protective Mechanisms

The antioxidant activity of isobenzofuranone derivatives extends to cellular protective mechanisms against oxidative stress. One of the key ways compounds can protect cells is by modulating endogenous antioxidant defense systems. For instance, in the context of neurodegeneration, where oxidative stress is a major contributor to neuronal damage, certain benzofuran-2-one derivatives have been investigated for their ability to upregulate protective enzymes.

One such enzyme is heme oxygenase-1 (HO-1), a critical component of the cellular defense against oxidative stress. HO-1 is induced in response to various stressors and plays a neuroprotective role by catalyzing the degradation of heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide. Studies on benzofuran-2-one derivatives in cellular models of neurodegeneration have shown that these compounds can enhance the expression of HO-1, thereby bolstering the cell's capacity to counteract oxidative damage and reduce levels of intracellular reactive oxygen species (ROS). This upregulation of HO-1 represents a significant cellular protective mechanism attributed to this class of compounds.

Anti-Proliferative and Cytotoxic Mechanisms in Cell Lines

Derivatives of isobenzofuran-1(3H)-one have demonstrated notable anti-proliferative and cytotoxic effects in various cancer cell lines. The structural modifications of the isobenzofuranone core, particularly at the C-3 position, have been a focus of research to develop compounds with enhanced potency and selectivity against cancer cells.

Investigations into a series of C-3 functionalized isobenzofuran-1(3H)-ones, also known as phthalides, have revealed significant inhibitory activity against lymphoma and myeloid leukemia cell lines. nih.gov In some cases, the cytotoxic potency of these synthetic derivatives surpassed that of etoposide, a clinically used anticancer drug. nih.govnih.gov This highlights the potential of the isobenzofuranone scaffold in the design of novel anti-proliferative agents.

Table 1: Anti-proliferative Activity of Selected C-3 Functionalized Isobenzofuran-1(3H)-ones

| Compound | Cell Line | Effect |

|---|---|---|

| Isobenzofuranone Derivative 16 | K562 (Myeloid Leukemia) | Strong inhibitory activity (IC50: 2.79 µM) |

| Isobenzofuranone Derivative 18 | K562 (Myeloid Leukemia) | Strong inhibitory activity (IC50: 1.71 µM) |

| Etoposide (Positive Control) | K562 (Myeloid Leukemia) | IC50: 7.06 µM |

| Isobenzofuranone Derivative 16 | U937 (Lymphoma) | Moderate inhibitory effect |

| Isobenzofuranone Derivative 18 | U937 (Lymphoma) | Moderate inhibitory effect |

Apoptosis Induction Pathways

A key mechanism through which isobenzofuranone derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Research on related phthalide (B148349) derivatives has shed light on the molecular pathways involved in this process. For instance, L-3-n-butylphthalide has been shown to protect cardiomyocytes from ischemia/reperfusion-induced apoptosis by influencing the mitochondrial apoptosis pathway. nih.gov

This protective effect involves the upregulation of the anti-apoptotic protein Bcl-2 and the inhibition of the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Furthermore, it has been observed to inhibit the release of cytochrome c from the mitochondria, a critical event in the intrinsic pathway of apoptosis. nih.gov Some pyrazole (B372694) derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase 3. nih.gov The induction of apoptosis in cancer cells is a desirable characteristic for anti-cancer agents, and the engagement of the mitochondrial pathway is a common mechanism for many chemotherapeutic drugs.

Enzyme Target Inhibition (e.g., Topoisomerase I, ALK5, STAT3)

The anti-proliferative activity of compounds related to this compound can also be attributed to the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and ultimately, cell death. Certain phthalazine-based derivatives have been identified as potent inhibitors of Topoisomerase II, functioning as DNA intercalators and disrupting the enzyme's function. nih.govnih.gov This mechanism is shared by several established anticancer drugs. nih.govnih.gov While direct inhibition of Topoisomerase I or II by this compound has not been specifically reported, the potential for related structures to target these enzymes is an active area of research.

ALK5 Inhibition: Activin receptor-like kinase 5 (ALK5) is the type I receptor for transforming growth factor-beta (TGF-β), a cytokine that plays a dual role in cancer, acting as a tumor suppressor in early stages and promoting metastasis in later stages. Inhibition of ALK5 is being explored as a therapeutic strategy. nih.gov While there is no direct evidence linking this compound to ALK5 inhibition, the broader landscape of small molecule kinase inhibitors includes a diverse range of heterocyclic structures.

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a promising approach for cancer therapy. nih.govnih.gov The development of small-molecule STAT3 inhibitors is an area of intense research, with various chemical scaffolds being investigated for their ability to disrupt STAT3 activation and dimerization. nih.govresearchgate.net Although specific studies on this compound are lacking, the exploration of novel heterocyclic compounds as STAT3 inhibitors is ongoing.

Neuroprotective Mechanisms (e.g., TREK-1 Inhibition)

Emerging research has pointed towards the neuroprotective potential of isobenzofuranone derivatives, with a particular focus on the inhibition of the TWIK-related potassium (TREK-1) channel. TREK-1 is a two-pore domain potassium channel that is involved in regulating neuronal excitability and is implicated in conditions such as depression and ischemic stroke. nih.govnih.govmdpi.com

The phthalide derivative, l-3-n-butylphthalide (l-NBP), has been shown to be a potent inhibitor of the TREK-1 channel. nih.gov This inhibition is concentration-dependent and leads to an elevation of the cell membrane potential, which may contribute to its observed neuroprotective effects. nih.gov More recently, a series of novel isobenzofuran-1(3H)-one derivatives have been designed and synthesized as selective TREK-1 inhibitors. nih.gov One of these compounds, Cpd8l, demonstrated potent and selective inhibition of TREK-1 and was found to reduce neuronal death in an in vitro model of cortical neuronal injury. nih.gov Furthermore, this compound showed efficacy in an in vivo mouse model of middle cerebral artery occlusion/reperfusion (MCAO/R), suggesting its potential for the treatment of ischemic stroke. nih.gov The neuroprotective effect of these compounds was diminished when TREK-1 was silenced, confirming the channel as a key target. nih.gov

Table 2: TREK-1 Inhibition by Isobenzofuran-1(3H)-one Derivatives

| Compound | Target | Activity | Potential Therapeutic Application |

|---|---|---|---|

| l-3-n-butylphthalide (l-NBP) | TREK-1 Channel | Potent, concentration-dependent inhibition (IC50 = 0.06 ± 0.03 µmol/L) | Neuroprotection |

| Cpd8l (isobenzofuran-1(3H)-one derivative) | TREK-1 Channel | Potent and selective inhibition (IC50 = 0.81 µM) | Ischemic Stroke |

Interactions with Biomolecules: DNA Binding Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of therapeutic agents. Studies on isobenzofuranone derivatives have revealed their potential to bind to DNA, suggesting mechanisms that could underpin broader biological effects. Research on compounds like 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one has shown that these derivatives can inhibit the activity of type II DNA topoisomerase in parasites by interfering with the formation of the initial topoisomerase II–DNA binary complex. nih.govnih.gov

Investigations into the binding dynamics of 3-substituted phthalide derivatives with double-stranded DNA (dsDNA) indicate a preference for groove binding. This mode of interaction involves the molecule fitting into the minor or major grooves of the DNA helix. Molecular docking and dynamics simulations have shown that these compounds can situate themselves within the minor groove of dsDNA, forming a stable complex. nih.gov This specific localization is crucial as it can interfere with the binding of essential proteins like transcription factors, thereby modulating gene expression.

Table 1: DNA Binding Characteristics of Isobenzofuranone Derivatives

| Derivative Class | Primary Binding Mode | Target Biomolecule | Potential Effect |

|---|---|---|---|

| 3-Substituted Phthalides | Minor Groove Binding | dsDNA | Interference with protein-DNA interactions |

| 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one | Interference with binary complex formation | Type II DNA Topoisomerase | Inhibition of enzyme activity |

The stability of the complex formed between isobenzofuranone derivatives and DNA is maintained by a combination of intermolecular forces. Theoretical and simulation studies have identified that both π-alkyl interactions and hydrogen bonding play significant roles in stabilizing this interaction. The aromatic rings of the isobenzofuranone core can engage in π-stacking or π-alkyl interactions with the DNA bases, while functional groups, such as hydroxyl or chloro groups, can form hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs within the groove. These non-covalent interactions are fundamental to the specific recognition and binding affinity of the molecule for DNA.

Antiplatelet Aggregation Mechanisms

Derivatives of isobenzofuran-1(3H)-one have demonstrated notable antiplatelet activity. nih.gov Mechanistic studies on compounds such as 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) provide a framework for understanding how this class of molecules may inhibit platelet aggregation. nih.govresearchgate.net

The antiplatelet activity of Br-NBP has been linked to two primary pathways: the arachidonic acid (AA) cascade and the cGMP-NO signal path. nih.govresearchgate.net Research has shown that Br-NBP can significantly inhibit the formation of thromboxane (B8750289) B2 (a stable metabolite of the potent platelet aggregator thromboxane A2) and reduce calcium mobilization induced by arachidonic acid. nih.govresearchgate.net

Furthermore, treatment with Br-NBP leads to an increase in the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), as well as enhanced nitric oxide (NO) synthesis. nih.govresearchgate.net These molecules are crucial intracellular messengers that mediate inhibitory signals in platelets, leading to a decrease in aggregation. Concurrently, the compound was found to prevent the secretion of serotonin (B10506) and platelet factor 4 (PF4), further contributing to its antiplatelet effect. nih.gov A series of 3-substituted-1(3H)-isobenzofuranones have also been synthesized and evaluated for their antiplatelet activities through in vitro experiments. nih.gov

Table 2: Mechanistic Actions of Isobenzofuranone Derivatives in Antiplatelet Aggregation

| Derivative | Pathway Affected | Key Molecular Events |

|---|

Applications As Synthetic Intermediates and Precursors

Building Blocks for Complex Organic Synthesis

As a substituted isobenzofuranone, 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one serves as a valuable building block in the field of complex organic synthesis. The isobenzofuranone core is a common motif in a variety of biologically active molecules, and this chlorinated derivative provides a convenient entry point for the synthesis of analogues with potentially enhanced or novel properties. nih.gov The hydroxyl group at the 3-position can be readily transformed or displaced, allowing for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application in the construction of intricate molecular frameworks.

Precursors for Natural Product Analogs

The isobenzofuran-1(3H)-one skeleton is a key structural feature in a multitude of natural products demonstrating a broad spectrum of pharmacological activities, including anti-tumor, anti-HIV, antifungal, and anti-inflammatory properties. nih.gov The synthesis of natural product analogs is a critical strategy in medicinal chemistry for the discovery of new drugs with improved efficacy and reduced side effects.

A notable example that underscores the potential of chlorinated isobenzofuranones is the naturally occurring antibiotic, 7-chloro-4,6-dimethoxy-1(3H)-isobenzofuranone. The existence of this bioactive chlorinated natural product highlights the significance of the chloro-substituted phthalide (B148349) framework in the design and synthesis of novel therapeutic agents. Consequently, this compound represents a key starting material for the generation of a library of natural product analogs, enabling the exploration of structure-activity relationships and the development of new pharmaceuticals.

Role in Material Science (e.g., Nonlinear Optical Properties)

While direct studies on the material science applications of this compound are not extensively documented, the broader class of organic molecules with extended π-conjugated systems is of significant interest for their nonlinear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics. The investigation of organic compounds for NLO applications is an active area of research. nih.gov

Theoretical and experimental studies on various organic molecules, including those with aromatic and heterocyclic cores, have demonstrated their potential as NLO materials. nih.govresearchgate.net The introduction of electron-withdrawing groups, such as a chlorine atom, can influence the electronic properties of a molecule and potentially enhance its NLO response. Further research into the specific NLO properties of this compound and its derivatives could unveil new avenues for its application in the development of advanced optical materials.

Occurrence and Isolation from Natural Sources Contextual

Natural Occurrence of Phthalides in Plants, Fungi, and Microorganisms

Phthalides represent a significant class of naturally occurring lactones, characterized by a bicyclic structure. While the specific compound 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one has not been explicitly documented as a naturally occurring metabolite in the available literature, the broader family of phthalides is widely distributed in the biological world. They have been isolated from a diverse range of organisms, including terrestrial plants, fungi, and various microorganisms. nih.govresearchgate.net

Plants: The plant kingdom is a rich source of phthalides, with a particular prevalence in the Apiaceae (or Umbelliferae) family. nih.govacs.org Genera such as Angelica, Ligusticum, Cnidium, and Apium are well-known for producing a variety of phthalide (B148349) derivatives. nih.govacs.org These compounds are often responsible for the characteristic aromas of these plants, such as celery. nih.gov Phthalides have also been identified in other plant families, including Asteraceae, Leguminosae, Orchidaceae, and Rutaceae. nih.gov

Fungi: The fungal kingdom is another notable source of phthalides. Various fungal genera, including Penicillium, Alternaria, and Pestalotiopsis, have been shown to produce these compounds. nih.gov For instance, 7-hydroxy-4,6-dimethyl-1(3H)-isobenzofuranone has been reported in Penicillium gladioli. nih.gov The edible mushroom Pleurotus ostreatus has also been found to produce phthalide derivatives. nih.gov

Microorganisms: While less common, some microorganisms are also capable of synthesizing phthalides. The isolation of these compounds from microbial sources highlights the metabolic diversity within this domain of life.

Chlorinated natural products, in general, are more commonly found in marine organisms. researchgate.net Their occurrence in terrestrial higher plants is relatively rare. researchgate.net When they are found in terrestrial plants, they often take the form of polyacetylenes, thiophenes, and sesquiterpene lactones, particularly within the Asteraceae family. researchgate.net The presence of a chlorine atom in the structure of this compound suggests a potentially unique biosynthetic origin, although its natural source remains to be identified.

Table 1: Examples of Naturally Occurring Phthalides and their Sources

| Phthalide Derivative | Source Organism | Family/Class |

|---|---|---|

| (Z)-Ligustilide | Ligusticum chuanxiong | Apiaceae |

| Sedanolide | Apium graveolens (Celery) | Apiaceae |

| 4,6-Dimethoxyphthalide | Pleurotus ostreatus | Fungi |

| 5,7-Dimethoxyphthalide | Pleurotus ostreatus | Fungi |

Biosynthetic Pathways

Detailed biosynthetic pathways for this compound are not available in the current scientific literature. However, general biosynthetic routes for the core phthalide structure have been investigated.

Isotopic labeling studies have suggested that the biosynthesis of phthalides can proceed through the polyketide pathway. nih.gov This pathway involves the sequential condensation of acetate (B1210297) units to form a polyketide intermediate, which then undergoes cyclization and subsequent modifications to yield the final phthalide structure.

The introduction of the chlorine atom into the molecule represents a key biosynthetic step for which specific enzymatic mechanisms are not yet elucidated for this particular compound. Halogenation in natural product biosynthesis is catalyzed by a class of enzymes known as halogenases. These enzymes are responsible for incorporating halogen atoms (such as chlorine) into organic molecules. The timing of this halogenation step—whether it occurs early in the pathway on a precursor molecule or as a final modification—is currently unknown for this compound.

Further research, including isolation from a natural source and subsequent biosynthetic studies using labeled precursors, would be necessary to delineate the precise enzymatic steps involved in the formation of this chlorinated phthalide.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies

The 3-hydroxyisobenzofuran-1(3H)-one core contains a stereocenter at the C3 position, making the development of asymmetric synthetic methods a critical area of future research. The enantiomers of a chiral molecule can exhibit distinct biological activities, and thus, the ability to selectively synthesize one enantiomer over the other is of paramount importance in medicinal chemistry and drug development.

Current strategies for the enantioselective synthesis of related 3-substituted isobenzofuranones often rely on the use of chiral auxiliaries or reagents. researchgate.net While effective, these approaches can be stoichiometric and may require additional steps for the introduction and removal of the chiral auxiliary. A more elegant and efficient approach would be the development of catalytic asymmetric methods. Future research should focus on exploring various chiral catalysts, such as organocatalysts or transition-metal complexes, to achieve high enantioselectivity in the synthesis of 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one. nih.govnih.gov

Key research objectives in this area include:

Development of Chiral Brønsted Acid or Lewis Acid Catalysis: Investigating the use of chiral phosphoric acids or metal complexes to catalyze the cyclization of the corresponding 2-formylbenzoic acid precursor in an enantioselective manner.

Asymmetric Reduction of a Prochiral Precursor: Exploring the enantioselective reduction of a corresponding 7-chloro-isobenzofuran-1,3(2H)-dione to introduce the chiral hydroxyl group at the C3 position.

Kinetic Resolution: Developing enzymatic or chemical methods for the kinetic resolution of a racemic mixture of this compound to isolate the individual enantiomers.

Successful development of these methodologies will not only provide access to enantiomerically pure this compound but also contribute to the broader field of asymmetric synthesis.

Comprehensive Mechanistic Biological Studies

While various isobenzofuranone derivatives have been reported to possess a range of biological activities, including antimicrobial and anticancer properties, the specific biological targets and mechanisms of action are often not well understood. ontosight.aiontosight.ai For this compound, a thorough investigation into its biological effects is a crucial and completely unexplored area.

Future research should aim to:

Broad-Spectrum Biological Screening: Subjecting the compound to a wide range of biological assays to identify potential therapeutic areas. This could include screening against various cancer cell lines, bacterial and fungal strains, and enzyme panels.

Target Identification and Validation: Once a promising biological activity is identified, the next step is to pinpoint the specific molecular target(s). taylorandfrancis.com Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and computational target prediction, can be employed for this purpose. nih.govresearchgate.net

Elucidation of Mechanism of Action: Following target identification, detailed mechanistic studies will be necessary to understand how the compound modulates the function of its target and the downstream cellular consequences. This may involve a combination of biochemical, biophysical, and cell-based assays.

A comprehensive understanding of the biological properties of this compound could reveal its potential as a lead compound for the development of new therapeutic agents.

Exploration of New Chemical Transformations

The chemical reactivity of the 3-hydroxyisobenzofuran-1(3H)-one scaffold provides numerous opportunities for the synthesis of novel derivatives with potentially enhanced or new biological activities or material properties. The hydroxyl group and the lactone functionality are key handles for chemical modification.

Future research in this area could focus on:

Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into a variety of other functional groups, such as esters, ethers, and halides. This would allow for the systematic exploration of the structure-activity relationship (SAR) at this position.

Ring-Opening Reactions: The lactone ring can be opened by various nucleophiles, such as amines or alcohols, to generate 2-substituted benzoic acid derivatives. cmu.eduresearchgate.net This provides a pathway to a diverse range of compounds with different structural scaffolds.

Cycloaddition Reactions: The isobenzofuranone core can potentially participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions: The chloro-substituent on the benzene (B151609) ring offers a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide variety of substituents at the C7 position.

The exploration of these and other chemical transformations will significantly expand the chemical space around the this compound scaffold, providing a rich library of compounds for further investigation.

Advanced Materials Science Applications

The application of isobenzofuranone derivatives in materials science is a largely unexplored but potentially fruitful area of research. The rigid, planar structure of the isobenzofuranone core, combined with the potential for functionalization, suggests that these compounds could serve as building blocks for novel organic materials.

Future research directions in this domain include:

Development of Luminescent Materials: Investigating the photophysical properties of this compound and its derivatives. By introducing suitable chromophores, it may be possible to develop new fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging. The optoelectronic properties of related heterocyclic compounds have been a subject of interest. researchgate.netrsc.orgresearchgate.netmdpi.com

Synthesis of Novel Polymers: The hydroxyl group and the aromatic ring could be utilized as points for polymerization. For example, the compound could be incorporated into polyesters or polyethers, potentially imparting unique thermal or mechanical properties to the resulting polymers. Ring-opening polymerization of related lactones is a well-established method. rsc.orgrsc.org

Design of Organic Semiconductors: With appropriate modification of the aromatic core to enhance π-conjugation, isobenzofuranone derivatives could be explored as potential organic semiconductors for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Q & A

Q. What are the common synthetic routes for 7-chloro-3-hydroxyisobenzofuran-1(3H)-one, and how can reaction conditions be optimized for yield and purity?

The synthesis of substituted isobenzofuran-1(3H)-ones often involves cyclization of substituted benzoic acid derivatives. For example, 6-hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one was synthesized via sulfuric acid-catalyzed condensation of 3-hydroxybenzoic acid with chloral hydrate at room temperature, achieving 73% yield after 16 hours . Optimization typically includes solvent selection (e.g., concentrated sulfuric acid), stoichiometric ratios, and reaction time. For chlorinated derivatives, introducing chlorine via electrophilic substitution or using chlorinated precursors (e.g., chloral hydrate) is common. Purity can be improved via recrystallization or column chromatography, as demonstrated in similar compounds .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Key techniques include:

- X-ray crystallography : For unambiguous confirmation of molecular geometry, as seen in related isobenzofuran-1(3H)-ones (e.g., 6-methoxyisobenzofuran-1(3H)-one, CCDC 1505246) .

- NMR spectroscopy : H and C NMR to identify substituents (e.g., hydroxyl, chlorine) and aromatic proton environments .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns, as shown for trichloromethyl derivatives .

Q. What methods are used to determine the physicochemical properties (e.g., solubility, stability) of this compound?

- Solubility : Tested in polar (e.g., DMSO, methanol) and nonpolar solvents, with adjustments via pH or co-solvents.

- Stability : Accelerated stability studies under varying temperatures and humidity, monitored via HPLC or TLC .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions, critical for crystallization protocols .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly in antioxidant and antiplatelet applications?

(Z)-3-Benzylideneisobenzofuran-1(3H)-one derivatives exhibit radical-scavenging activity via conjugation-stabilized intermediates, measured via DPPH and ABTS assays . For antiplatelet effects, structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., Cl) enhance activity by modulating redox potential. Molecular docking can predict interactions with targets like cyclooxygenase-1 (COX-1) .

Q. How can researchers design SAR studies to evaluate the impact of substituents on bioactivity?

- Substitution patterns : Compare chloro, methoxy, and hydroxy groups at positions 3, 6, and 6.

- Synthetic strategies : Use AgO nanoparticle-catalyzed coupling reactions to introduce alkynyl or aryl groups .

- In vitro assays : Test derivatives in antioxidant (e.g., lipid peroxidation inhibition) and antiplatelet (e.g., ADP-induced aggregation) models .

Q. What are the challenges in analyzing conflicting spectral or crystallographic data for substituted isobenzofuranones?

Discrepancies may arise from:

Q. How do crystallization conditions influence the polymorphic forms of this compound, and what are the implications for pharmacological studies?

Crystallization solvents (e.g., ethanol vs. acetonitrile) and cooling rates can yield distinct polymorphs. For example, 6-methoxyisobenzofuran-1(3H)-one crystallized in the monoclinic space group with specific unit cell parameters ( Å, Å) . Polymorphs may differ in bioavailability and dissolution rates, necessitating bioavailability studies for drug development .

Q. What computational approaches are used to predict metabolic pathways or environmental degradation products of this compound?

- In silico metabolism : Tools like MetaSite predict Phase I/II metabolism, identifying potential hydroxylation or glucuronidation sites.

- Degradation modeling : Density functional theory (DFT) calculates bond dissociation energies to assess susceptibility to hydrolysis or photolysis .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.